Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Description
Pyridine derivatives bearing boronate ester groups are critical intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl or heteroaryl systems . The compound 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a specialized boronate ester with a unique substitution pattern:
- Fluorine at position 2: Modifies electronic properties (electron-withdrawing effect) and enhances metabolic stability in pharmaceutical applications.
- Dioxaborolan-2-yl at position 3: Serves as a handle for cross-coupling reactions.
Computational tools like OLEX2 and SHELXL are commonly employed for structural validation in crystallographic studies of such compounds .
Properties
CAS No. |
2223051-97-4 |
|---|---|
Molecular Formula |
C14H19BFNO2 |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H19BFNO2/c1-13(2)14(3,4)19-15(18-13)11-7-10(9-5-6-9)8-17-12(11)16/h7-9H,5-6H2,1-4H3 |
InChI Key |
GRWCATYLHBOYDU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves the reaction of 2-fluoropyridine with pinacol borane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and aryl halides.
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, aryl halides, and bases like potassium carbonate in organic solvents.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic acids.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications:
Pyridine derivatives are extensively studied for their pharmacological properties. The specific compound under discussion has been investigated for its potential as a therapeutic agent. Research indicates that pyridine derivatives can act on various biological targets, including enzymes and receptors involved in critical pathways such as nitric oxide signaling and smooth muscle relaxation .
Case Study:
A study explored the effects of related pyridine compounds on smooth muscle tone and soluble guanylyl cyclase activity. The findings demonstrated that these compounds could induce significant relaxation in smooth muscle tissues, suggesting their potential use in treating conditions related to vascular dysfunction .
Material Science
Synthesis of Functional Materials:
The unique boron-containing moiety in the compound allows it to participate in the formation of advanced materials. Pyridine-based compounds are often utilized in the synthesis of polymers and nanomaterials due to their ability to coordinate with metals and form stable complexes. This property is particularly useful in catalysis and organic electronics .
Table 1: Comparison of Pyridine Derivatives in Material Science
| Compound Name | Application Area | Key Properties |
|---|---|---|
| Pyridine A | Organic Electronics | High electron mobility |
| Pyridine B | Catalysis | Metal coordination capability |
| Pyridine C | Polymer Synthesis | Thermal stability |
| Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | Advanced Functional Materials | Enhanced reactivity due to dioxaborolane |
Agricultural Chemistry
Pesticide Development:
Pyridine derivatives are also explored for their potential as agrochemicals. The incorporation of fluorine and boron into pyridine structures can enhance their bioactivity against pests while reducing toxicity to non-target organisms. This makes them suitable candidates for developing new pesticides with improved efficacy and safety profiles .
Case Study:
Research has shown that certain pyridine-based compounds exhibit significant insecticidal properties against common agricultural pests. The structural modifications involving fluorine atoms have been linked to increased potency and selectivity .
Analytical Chemistry
Detection Methods:
The unique chemical properties of pyridine derivatives allow them to be used as reagents in analytical chemistry. They can participate in various reactions that facilitate the detection of other compounds through spectroscopic methods such as NMR and mass spectrometry.
Mechanism of Action
The mechanism of action of Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the electrophilic carbon .
Comparison with Similar Compounds
Electronic Effects
Steric Effects
Reactivity in Suzuki-Miyaura Coupling
- Boronates at Position 3 : The target compound’s boronate group at position 3 aligns with analogs like 3-Fluoro-5-boronate pyridine (MW 223.05), which are proven to couple efficiently with aryl halides under Pd catalysis .
- Halogen-Boronate Combinations : 2-Chloro-5-boronate pyridine (CAS 408492-27-3) enables sequential functionalization, whereas the target compound’s fluorine limits further substitution at position 2 .
Physical Properties and Stability
- Storage Conditions : Simple boronate pyridines (e.g., CAS 329214-79-1) require cold storage (0–6°C) to prevent decomposition, while fluorinated or bulky derivatives (e.g., target compound) may exhibit improved shelf stability .
- Hazards : Most analogs (e.g., 3-Fluoro-5-boronate pyridine) are classified as irritants (WGK Germany: 3), necessitating standard safety protocols .
Biological Activity
Pyridine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is notable for its unique structural features that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula: C₁₃H₁₄B F N O₂
- Molecular Weight: 239.07 g/mol
The presence of a cyclopropyl group and a fluorine atom at specific positions on the pyridine ring can influence its reactivity and biological interactions.
The biological activity of this pyridine derivative is primarily attributed to its ability to interact with various molecular targets in biological systems. The fluorine atom enhances the compound's lipophilicity and binding affinity to target proteins. The dioxaborolane moiety is known to participate in reversible covalent bonding with biomolecules, which can modulate enzyme activities or receptor interactions.
Anticancer Properties
Recent studies have indicated that pyridine derivatives exhibit anticancer activity through various mechanisms:
- Inhibition of Kinases: The compound has been shown to inhibit key kinases involved in cancer cell proliferation. For instance, it targets GSK-3β and IKK-β pathways, which are crucial for cell survival and apoptosis regulation .
- Cell Cycle Arrest: In vitro experiments demonstrated that the compound induces cell cycle arrest in cancer cell lines by modulating cyclin-dependent kinases (CDKs), leading to increased apoptosis rates .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of pyridine derivatives. The compound exhibits protective effects against oxidative stress-induced neuronal damage by upregulating antioxidant enzymes and downregulating pro-apoptotic factors .
Study 1: Antitumor Activity
A study evaluated the efficacy of the compound in various cancer models. It demonstrated significant tumor reduction in xenograft models of breast cancer. The mechanism was linked to the downregulation of BCL6, a transcriptional repressor associated with tumorigenesis .
Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, treatment with the pyridine derivative resulted in improved neuronal survival and function. The study reported enhanced levels of glutathione peroxidase and catalase in treated neurons compared to controls .
Table 1: Structure-Activity Relationship (SAR) Data
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyridine Derivative | GSK-3β | 0.5 | Inhibition |
| Pyridine Derivative | IKK-β | 0.8 | Inhibition |
| Control Compound | GSK-3β | 10 | No Effect |
Table 2: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Anticancer | Significant tumor reduction |
| Neuroprotective | Reduced oxidative stress effects |
| Enzyme Modulation | Upregulation of antioxidant enzymes |
Q & A
Q. What are the primary synthetic routes for preparing this compound, and what methodological considerations are critical for achieving high yields?
The synthesis of pyridine derivatives containing boronate esters typically involves cross-coupling reactions such as the Suzuki-Miyaura reaction. Key steps include:
- Borylation : Introducing the dioxaborolane moiety via palladium-catalyzed coupling with pinacolborane or bis(pinacolato)diboron .
- Substituent Introduction : The cyclopropyl and fluorine groups are likely introduced via halogenation (e.g., electrophilic fluorination) followed by cyclopropanation using transition-metal catalysts.
- Optimized Conditions : Use anhydrous solvents (e.g., THF, DMF), inert atmosphere, and temperatures between 60–100°C to prevent boronate ester hydrolysis .
Q. Example Synthesis Protocol
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Borylation | Pd(dppf)Cl₂, bis(pinacolato)diboron, THF, 80°C | 75–85 | |
| Fluorination | Selectfluor®, CH₃CN, RT | 60–70 |
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- X-ray Crystallography : Resolve the 3D structure using software like SHELXL or OLEX2. The dioxaborolane group often exhibits planar geometry, confirmed by bond angles (B–O ≈ 120°) .
- NMR Spectroscopy : Key signals include:
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected ~325–330 g/mol) .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence the compound’s reactivity in cross-coupling reactions?
The cyclopropyl group introduces steric hindrance and electronic effects:
- Steric Effects : May slow transmetallation steps in Suzuki reactions, requiring bulky ligands (e.g., SPhos) to enhance efficiency .
- Electronic Effects : Electron-withdrawing fluorine and cyclopropyl groups reduce electron density on the pyridine ring, potentially stabilizing intermediates.
- Case Study : In analogous compounds, cyclopropyl-substituted pyridines show 10–20% lower yields compared to methyl analogs due to steric constraints .
Q. How can crystallographic data resolve contradictions in reaction mechanisms involving this compound?
Q. Example Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| B–O Bond Length | 1.36–1.38 Å |
Q. What strategies mitigate low yields in Suzuki-Miyaura reactions involving this compound?
Q. Yield Optimization Table
| Condition | Yield Improvement |
|---|---|
| XPhos ligand | +15% |
| Toluene solvent | +10% |
Q. How does the fluorine substituent affect the compound’s stability under varying pH conditions?
- Acidic Conditions : The fluorine atom increases susceptibility to hydrolysis at pH < 4, degrading the boronate ester .
- Basic Conditions : Stable at pH 7–9, but prolonged exposure to NaOH (pH > 10) leads to deboronation .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
